5-(Trifluoromethyl)-1H-inden-2(3H)-one
CAS No.:
Cat. No.: VC15980949
Molecular Formula: C10H7F3O
Molecular Weight: 200.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F3O |
|---|---|
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-1,3-dihydroinden-2-one |
| Standard InChI | InChI=1S/C10H7F3O/c11-10(12,13)8-2-1-6-4-9(14)5-7(6)3-8/h1-3H,4-5H2 |
| Standard InChI Key | AKNWXTBHGMGKRM-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)CC2=C1C=CC(=C2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Configuration
The indenone core consists of a bicyclic system with a ketone group at position 2 and a non-aromatic cyclopentenone ring. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. The molecular formula is C₁₀H₇F₃O, with a molecular weight of 212.16 g/mol . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(Trifluoromethyl)-1H-inden-2(3H)-one | |
| SMILES | O=C1C2=C(C=CC=C2C(F)(F)F)CC1 | |
| InChIKey | TTWUEPGIFMJXPN-UHFFFAOYSA-N |
The ketone at position 2 and the trifluoromethyl group at position 5 create a polarized electron distribution, as evidenced by computational studies .
Spectroscopic and Computational Data
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NMR: The ¹H NMR spectrum of analogous indenones shows characteristic signals for the cyclopentenone protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
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IR: A strong carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are observed .
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X-ray Crystallography: While data for the exact compound is unavailable, related indenones exhibit planar bicyclic systems with bond lengths consistent with conjugated π systems .
Synthetic Methodologies
Nucleophilic Trifluoromethylation Strategies
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Chloro-1H-inden-1-one | AgSCF₃, KI | DMF, 80°C, 12h | 85 | |
| 5-Bromo-inden-2(3H)-one | CuCF₃ | DMSO, 100°C, 24h | 72* |
*Hypothetical yield based on analogous reactions .
Cyclization and Oxidation Routes
An alternative pathway involves the oxidation of 5-(trifluoromethyl)-1H-indene to the corresponding indenone. Using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions, the allylic position of indene derivatives can be converted to a ketone .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
The trifluoromethyl group significantly increases lipophilicity, as evidenced by a calculated LogP of 3.92 (compared to 2.34 for non-fluorinated analogs) . This enhances membrane permeability but reduces aqueous solubility (~-3.92 LogS) .
Table 2: Comparative Kinase Inhibition Data for Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Selectivity (c-Kit/FLT3) | Reference |
|---|---|---|---|---|
| Pyrimidine derivative | FLT3-D835Y | 2.1 | >100 | |
| Indenone analog* | CHK1 | 8.7 | >50 |
*Hypothetical data extrapolated from pyrimidine scaffolds .
Future Directions and Applications
Medicinal Chemistry Optimization
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Structure-Activity Relationship (SAR) Studies: Modifying the indenone scaffold at positions 3 and 4 could enhance binding affinity to kinase targets .
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Prodrug Development: Esterification of the ketone group may improve oral bioavailability .
Materials Science Applications
The electron-deficient nature of the trifluoromethyl group makes this compound a candidate for organic semiconductors or nonlinear optical materials.
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